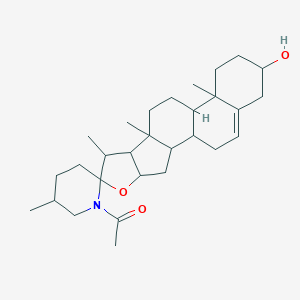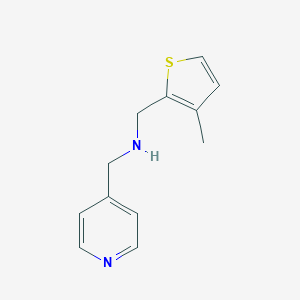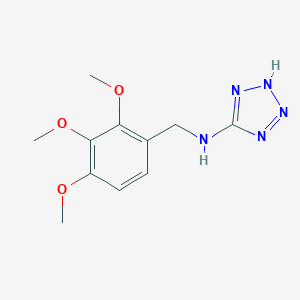
N-(2-fluorobenzyl)butan-1-amine
Übersicht
Beschreibung
“N-(2-fluorobenzyl)butan-1-amine” is an organic compound with the molecular formula C11H16FN . It belongs to the class of organic compounds known as monoalkylamines . These are organic compounds containing a primary aliphatic amine group .
Molecular Structure Analysis
Amines are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N), depending on the number of organic substituents attached to nitrogen . In the case of “N-(2-fluorobenzyl)butan-1-amine”, it is a primary amine as it has one alkyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
“N-(2-fluorobenzyl)butan-1-amine” has a molecular weight of 181.25 . It has a density of 0.98g/cm^3 . The boiling point is 233.9°C at 760 mmHg . The vapor pressure is 0.0544mmHg at 25°C . The refractive index is 1.488 .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
Depression is a major global health concern, affecting approximately 280 million people worldwide . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Methods of Application or Experimental Procedures
The synthesis of these antidepressant molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts . These metals play a crucial role in the synthesis of antidepressants .
Results or Outcomes
Depression affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Biological Potential of Indole Derivatives
Specific Scientific Field
Summary of the Application
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Methods of Application or Experimental Procedures
Researchers synthesize various scaffolds of indole for screening different pharmacological activities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore makes it an important heterocyclic compound having broad-spectrum biological activities .
Results or Outcomes
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Anti-depressant Molecules
Specific Scientific Field
Summary of the Application
Depression is one of the most mutilating conditions in the world today. It has been difficult to make advancements toward better, more effective therapies since the introduction of antidepressant medicines in the late 1950s . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
Methods of Application or Experimental Procedures
The synthesis of these antidepressant molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts . These metals play a crucial role in the synthesis of antidepressants .
Results or Outcomes
Depression affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Synthesis of Anti-depressant Molecules
Specific Scientific Field
Summary of the Application
Depression is one of the most mutilating conditions in the world today. It has been difficult to make advancements toward better, more effective therapies since the introduction of antidepressant medicines in the late 1950s . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
Methods of Application or Experimental Procedures
The synthesis of these antidepressant molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts . These metals play a crucial role in the synthesis of antidepressants .
Results or Outcomes
Depression affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Safety And Hazards
“N-(2-fluorobenzyl)butan-1-amine” should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMSXSDYRRSIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B494729.png)

![2-(4-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B494736.png)
![1,2,5-Oxadiazole-3-carboxamide, 4-amino-N-[2-[(4-pyridinylmethyl)amino]ethyl]-](/img/structure/B494739.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B494742.png)
![4-amino-N-(2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494744.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine](/img/structure/B494745.png)
![4-amino-N-[2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494746.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494747.png)
![2-{2-bromo-6-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B494749.png)
![4-amino-N-[2-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494750.png)
![N-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494751.png)
![4-amino-N-[2-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494752.png)